molecular formula C30H20N2 B1627650 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE CAS No. 65461-62-3

1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE

Katalognummer: B1627650
CAS-Nummer: 65461-62-3
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: BBWSYAHMQJCINP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features two carbazole units connected by a hexadiyne linker, which contributes to its distinct chemical and physical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE typically involves the coupling of carbazole units with a hexadiyne linker. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as catalyst loading and reaction time, can further improve the scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the compound’s incorporation into various molecular assemblies and devices. The carbazole units contribute to the compound’s electron-donating properties, enhancing its performance in electronic and optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE stands out due to its unique hexadiyne linker, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Eigenschaften

CAS-Nummer

65461-62-3

Molekularformel

C30H20N2

Molekulargewicht

408.5 g/mol

IUPAC-Name

9-(6-carbazol-9-ylhexa-2,4-diynyl)carbazole

InChI

InChI=1S/C30H20N2/c1(11-21-31-27-17-7-3-13-23(27)24-14-4-8-18-28(24)31)2-12-22-32-29-19-9-5-15-25(29)26-16-6-10-20-30(26)32/h3-10,13-20H,21-22H2

InChI-Schlüssel

BBWSYAHMQJCINP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.